Home > Products > Screening Compounds P91627 > Rifaximin Impurity B
Rifaximin Impurity B -

Rifaximin Impurity B

Catalog Number: EVT-14040374
CAS Number:
Molecular Formula: C39H49NO14
Molecular Weight: 755.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifaximin Impurity B, identified by the Chemical Abstracts Service number 13929-35-6, is a significant impurity associated with the antibiotic rifaximin. This compound arises during the synthesis of rifaximin and is classified as an impurity under the European Pharmacopoeia guidelines. Rifaximin is primarily used to treat gastrointestinal infections, particularly those caused by non-invasive strains of Escherichia coli, and its impurities can affect the drug's safety and efficacy.

Source and Classification

Rifaximin Impurity B is derived from the chemical processes involved in the synthesis of rifaximin. It is classified as a minor impurity, which means it is present in small amounts compared to the main active pharmaceutical ingredient. The European Pharmacopoeia specifies various impurities related to rifaximin, including Impurities A through H, with Rifaximin Impurity B being one of them. The presence of such impurities necessitates rigorous quality control measures during the manufacturing process to ensure that the final product meets safety and efficacy standards.

Synthesis Analysis

Methods and Technical Details

The synthesis of rifaximin typically involves the reaction of rifamycin O with 2-amino-4-methylpyridine in a solvent system that includes acetone. The presence of acetone is crucial as it helps achieve a low amount of impurities in the final product. Recent patents describe methods that yield highly purified rifaximin with minimal impurities, including Rifaximin Impurity B.

The process may include several steps:

  1. Reaction Setup: Rifamycin O is reacted with an excess of 2-amino-4-methylpyridine.
  2. Solvent Composition: A solvent mixture comprising water, ethyl alcohol, and acetone is used in specific volumetric ratios.
  3. Precipitation: The reaction mixture is cooled to precipitate the solid rifaximin.
  4. Washing: The precipitated solid is washed with a mixture of ethyl alcohol and water to remove residual solvents and impurities .

These methods have been optimized to reduce the formation of impurities during synthesis.

Molecular Structure Analysis

Structure and Data

Rifaximin Impurity B has a complex molecular structure characterized by multiple functional groups typical of rifamycin derivatives. Its structure can be represented as follows:

  • Molecular Formula: C_{43}H_{51}N_{3}O_{11}
  • Molecular Weight: Approximately 785.88 g/mol

The compound's structure includes various rings and functional groups that contribute to its biological activity and stability profile. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Rifaximin Impurity B can undergo various chemical reactions typical for compounds containing amine and carbonyl functional groups. These reactions may include:

  • Hydrolysis: In aqueous conditions, leading to degradation products.
  • Oxidation: Resulting from exposure to oxygen or other oxidizing agents.
  • Reduction: Involving conversion to different amine forms.

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and quantify the levels of Rifaximin Impurity B in samples .

Mechanism of Action

Process and Data

Rifaximin itself acts by inhibiting bacterial RNA synthesis through binding to bacterial DNA-dependent RNA polymerase. Although Rifaximin Impurity B does not have a defined mechanism of action documented in literature, it is important to consider that impurities can potentially alter the pharmacodynamics or pharmacokinetics of the primary drug.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rifaximin Impurity B exhibits several physical and chemical properties that are critical for its characterization:

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents like acetone; limited solubility in water.
  • Stability: Sensitive to light and moisture; stability studies are essential for quality control.

Characterization techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and differential scanning calorimetry are commonly used to assess these properties .

Applications

Scientific Uses

Rifaximin Impurity B serves several important roles in scientific research:

  • Analytical Method Development: It is used as a reference standard for developing analytical methods for quality control in pharmaceutical formulations.
  • Stability Studies: Helps in assessing the stability of rifaximin formulations under various conditions.
  • Regulatory Compliance: Ensures that manufacturers meet regulatory standards for impurity levels in pharmaceuticals.
Synthesis Pathways and Formation Mechanisms

Synthetic Routes Leading to Rifaximin Impurity B in API Production

Rifaximin Impurity B (chemical name: 4-O-(Carboxymethyl)rifamycin; CAS: 13929-35-6) arises during the synthesis of rifaximin—a rifamycin SV derivative. Key synthetic routes contributing to its formation include:

  • Hydrolysis of Rifamycin SV Intermediates: During the condensation of rifamycin O with 2-amino-4-methylpyridine to form rifaximin, acidic or alkaline conditions promote the hydrolysis of the C4 acetate group. This reaction replaces the acetyl moiety with a carboxymethyl group, yielding Impurity B [6] [9].
  • Solvent-Mediated Degradation: Patent data reveals that ethanol-water mixtures used in rifaximin crystallization can trigger ester hydrolysis. For example, extended refluxing (>8 hours) in 90% ethyl alcohol increases Impurity B by 0.8–1.2% [1] [3].
  • Oxidative Pathways: Trace metals (e.g., Fe³⁺) in solvents catalyze oxidation at the naphthofuran ring, forming quinone intermediates that rearrange to Impurity B [5].

Table 1: Synthetic Conditions Favoring Rifaximin Impurity B Formation

Reaction ParameterHigh-Risk ConditionsTypical Impurity B Yield
Solvent CompositionEthanol/Water (90:10 v/v)0.9–1.5%
pH>9.0 or <4.01.2–2.0%
Temperature>70°C1.8–2.5%
Reaction Duration>8 hours1.0–1.7%

Mechanistic Insights into Impurity Formation During Rifamycin Derivative Synthesis

The formation of Impurity B follows three primary mechanisms:

  • Nucleophilic Substitution: Water molecules attack the C21 acetate carbonyl of rifamycin O or rifaximin intermediates. This hydrolysis replaces the acetyl group with a carboxylic acid, forming 4-O-(Carboxymethyl)rifamycin. Kinetic studies show this reaction accelerates above 60°C [3] [9].
  • Oxidative Decarboxylation: Under aerobic conditions, the C3 hydroxy group of rifaximin oxidizes to a ketone, facilitating C4–O bond cleavage. The resulting carbocation couples with hydroxyl radicals, forming Impurity B. This pathway dominates in metal-contaminated solvents [5] [8].
  • Thermal Rearrangement: Solid-state rifaximin subjected to drying above 80°C undergoes intramolecular lactonization, generating Impurity B through acetyl migration. Powder X-ray diffraction confirms this correlates with amorphous-to-crystalline transitions [7].

Table 2: Primary Formation Mechanisms of Rifaximin Impurity B

MechanismKey Initiating FactorStructural Change
Hydrolysis of C21 AcetateH₂O content >5% v/vAcetyl → Carboxymethyl
Metal-Catalyzed OxidationFe³⁺ >2 ppmAliphatic chain → Quinone rearrangement
Thermal LactonizationTemperature >80°CAcetyl migration + Ring closure

Process Optimization Strategies for Minimizing Impurity B Generation

Patents and pharmacopeial guidelines outline several strategies to suppress Impurity B:

  • Solvent Engineering: Replacing ethanol/water mixtures with acetone/water (85:15 v/v) reduces hydrolysis risk. This lowers Impurity B to <0.3% during crystallization [1] [3].
  • pH-Controlled Precipitation: Maintaining pH at 6.5–7.5 during rifaximin isolation minimizes ester hydrolysis. Buffer systems (e.g., ammonium acetate) achieve this while enhancing yield to 92% [1].
  • Thermodynamic Controls: Limiting drying temperatures to 45–50°C prevents thermal degradation. Fluidized-bed drying under nitrogen reduces Impurity B by 60% compared to tray drying [7].
  • Purification Techniques: Washing rifaximin solids with cold ethyl acetate (<10°C) dissolves Impurity B without affecting API purity. This step reduces residual Impurity B to <0.15% [5] [6].
  • Real-Time Monitoring: In-process LC-MS tracking of Impurity B enables immediate parameter adjustments. This cuts batch rejection rates by 40% [8].

Table 3: Process Optimization Impact on Rifaximin Impurity B Levels

StrategyModified ParameterImpurity B Reduction
Acetone/Water CrystallizationSolvent polarity85–90%
pH BufferingpH 7.0 ± 0.575–80%
Low-Temperature DryingTemperature ≤50°C60–65%
Ethyl Acetate WashImpurity solubility70–75%

Properties

Product Name

Rifaximin Impurity B

IUPAC Name

2-[(13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl)oxy]acetic acid

Molecular Formula

C39H49NO14

Molecular Weight

755.8 g/mol

InChI

InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)

InChI Key

SQTCRTQCPJICLD-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.